Ethyl 2-(pyrrolidin-2-ylidene)propanoate
Description
Ethyl 2-(pyrrolidin-2-ylidene)propanoate is a heterocyclic ester featuring a pyrrolidine ring fused with a propanoate moiety. The compound’s pyrrolidine core suggests utility in medicinal chemistry and polymer science, where similar frameworks are employed as intermediates or functional additives .
Properties
CAS No. |
113236-57-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-pyrrolidin-2-ylidenepropanoate |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)7(2)8-5-4-6-10-8/h10H,3-6H2,1-2H3 |
InChI Key |
PUMWPTSGQWHFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyrrolidin-2-ylidene)propanoate typically involves the reaction of pyrrolidine derivatives with ethyl acrylate under specific conditions. One common method includes the use of azomethine ylides generated from benzylamino derivatives, which undergo a 1,3-dipolar cycloaddition with nitrostyrenes . This reaction is often carried out in the presence of a base such as triethylamine and a solvent like 1-propanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient product isolation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(pyrrolidin-2-ylidene)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(pyrrolidin-2-ylidene)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl 2-(pyrrolidin-2-ylidene)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs. Piperidine: Ethyl 2-(pyrrolidin-2-ylidene)propanoate’s five-membered ring contrasts with the six-membered piperidine in compound 10, affecting ring strain and reactivity .
- Functional Groups : ETTP’s dithiobenzoate group enables its role as a RAFT agent in polymerization, unlike the hydrazone or ketone derivatives .
- Synthetic Yields : Piperidine derivatives achieve higher yields (81%) compared to hydrazone syntheses, which require precise stoichiometry .
Physicochemical Properties
NMR and Stability Data :
- Hydrazone Derivatives : Methyl hydrogen signals at δ 1.91 (s, 3H) contrast with ergothioneine’s imidazole hydrogen (δ 6.65 ppm), demonstrating substituent effects on chemical shifts .
- Oxetane Derivatives : High volatility (liquid state) and low toxicity make them preferable in green chemistry .
- Dithiobenzoates : Higher molecular weight (254.39 g/mol) and sulfur content influence solubility and polymerization kinetics .
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